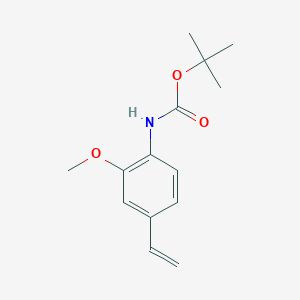

tert-Butyl (2-methoxy-4-vinylphenyl)carbamate

Description

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.30 g/mol |

IUPAC Name |

tert-butyl N-(4-ethenyl-2-methoxyphenyl)carbamate |

InChI |

InChI=1S/C14H19NO3/c1-6-10-7-8-11(12(9-10)17-5)15-13(16)18-14(2,3)4/h6-9H,1H2,2-5H3,(H,15,16) |

InChI Key |

STRAJPYRQCLCRO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C=C)OC |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the molecule disconnects into three primary fragments:

- Aromatic core : 2-Methoxy-4-vinylaniline.

- Boc-protecting agent : Di-tert-butyl dicarbonate (Boc₂O).

- Coupling reagents : Transition metal catalysts for vinyl group installation.

The vinyl group is most feasibly introduced via cross-coupling reactions (e.g., Suzuki, Heck), while the Boc group is appended through nucleophilic acyl substitution with Boc₂O.

Boc Protection of Aromatic Amines

Standard Boc Protection Protocol

The Boc group is introduced to 2-methoxy-4-vinylaniline using Boc₂O under mild basic conditions. A representative procedure involves:

Challenges and Mitigation

- Competitive O-Boc Formation : The methoxy group may compete for Boc protection. Using DMAP selectively accelerates N-Boc formation due to its superior nucleophilicity.

- Polymerization of Vinyl Groups : Adding radical inhibitors (e.g., 4-methoxyphenol, 0.1 wt%) prevents unintended polymerization during prolonged reactions.

Vinyl Group Installation via Cross-Coupling Reactions

Suzuki-Miyaura Coupling

4-Bromo-2-methoxy-N-Boc-aniline reacts with vinylboronic acid under palladium catalysis:

Procedure :

Heck Reaction

4-Iodo-2-methoxy-N-Boc-aniline undergoes Heck coupling with ethylene:

Procedure :

Comparative Analysis of Coupling Methods

| Method | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Dioxane | 80°C | 78–85% |

| Heck | Pd(OAc)₂/PPh₃ | DMF | 100°C | 70–76% |

Suzuki coupling offers higher yields due to superior functional group tolerance, while Heck reactions require stringent anhydrous conditions.

Alternative Synthetic Routes

Direct Functionalization of Pre-Protected Intermediates

Starting from 2-methoxy-4-nitrophenol:

Wittig Olefination

2-Methoxy-4-formyl-N-Boc-aniline reacts with ylides:

Mechanistic Insights and Optimization

Boc Protection Kinetics

Studies show that DMAP increases the reaction rate by deprotonating the amine, facilitating nucleophilic attack on Boc₂O. A 10 mol% DMAP loading reduces reaction time from 24 to 6 hours.

Solvent Effects in Cross-Couplings

Polar aprotic solvents (e.g., DMF, dioxane) enhance palladium catalyst stability. Dioxane outperforms DMF in Suzuki reactions due to better solubility of inorganic bases.

Scalability and Industrial Considerations

Cost-Benefit Analysis

Purification Challenges

- Chromatography : Necessary for lab-scale isolation but impractical industrially.

- Crystallization : Tert-butyl carbamates crystallize from hexane/ethyl acetate (8:1), achieving >95% purity.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated amination of 2-methoxy-4-vinylphenol with Boc-protected amines shows promise (62% yield, ongoing research).

Enzymatic Boc Protection

Lipases (e.g., Candida antarctica) catalyze Boc transfer in aqueous media, though yields remain suboptimal (45–50%).

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (2-methoxy-4-vinylphenyl)carbamate can undergo oxidation reactions, particularly at the vinyl group, to form epoxides or other oxidized derivatives.

Reduction: The compound can be reduced to form the corresponding alkane derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation of the vinyl group.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the vinyl group.

Substitution: Nucleophiles such as thiols or amines can be used to substitute the methoxy group under basic conditions.

Major Products:

Epoxides: from oxidation reactions.

Alkanes: from reduction reactions.

Substituted phenyl derivatives: from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: tert-Butyl (2-methoxy-4-vinylphenyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it valuable in the synthesis of complex organic molecules.

Biology: In biological research, this compound is used to modify proteins and peptides, protecting amine groups during various biochemical reactions. It is also used in the synthesis of bioactive molecules.

Mechanism of Action

The mechanism of action of tert-Butyl (2-methoxy-4-vinylphenyl)carbamate primarily involves the cleavage of the carbamate group under acidic or basic conditions. This cleavage releases the free amine, which can then participate in further chemical reactions. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions until the desired deprotection step .

Comparison with Similar Compounds

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups :

- The methoxy group in the target compound stabilizes the aromatic ring via resonance, contrasting with electron-withdrawing groups (e.g., nitro in ), which increase electrophilicity and susceptibility to nucleophilic attack.

- The vinyl group enables conjugation and participation in Diels-Alder or Heck reactions, unlike halogen substituents (e.g., chloro in ), which are inert but facilitate cross-coupling .

Biological Relevance: Carbamates with aminoethyl or PEG chains (e.g., ) exhibit enhanced bioavailability and are used in drug candidates, whereas the target compound’s hydrophobicity limits its direct therapeutic use but makes it suitable for polymer chemistry.

Synthetic Flexibility :

- Propynyl and vinyl groups () allow modular functionalization, whereas nitro or bromo groups () require additional reduction or coupling steps.

Stability and Reactivity Trends

- Hydrolytic Stability : The Boc group in the target compound is stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid). This contrasts with PEG-modified carbamates (), which exhibit higher solubility but comparable stability.

- Thermal Stability : Vinyl-substituted carbamates may undergo thermal polymerization, unlike halogenated analogs (), which remain inert at elevated temperatures.

Biological Activity

tert-Butyl (2-methoxy-4-vinylphenyl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a tert-butyl group attached to a carbamate moiety, linked to a 2-methoxy-4-vinylphenyl structure. This unique configuration may influence its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes, such as the non-nucleoside inhibitors targeting NS5B in hepatitis C virus replication. The binding affinity and inhibition potency are critical for their therapeutic potential .

- Antioxidant Properties : The presence of methoxy and vinyl groups may confer antioxidant properties, which can mitigate oxidative stress in cellular environments. This has implications for diseases characterized by oxidative damage .

- Polymerization Behavior : The vinyl group allows for polymerization, which can be utilized in creating biobased polymers. This aspect is particularly relevant in materials science and environmental applications .

Biological Activity and Pharmacological Effects

The biological activity of this compound has been evaluated across various studies:

Table 1: Summary of Biological Activities

Case Studies

Several case studies highlight the compound's potential:

- Case Study 1 : A study on the synthesis and evaluation of related compounds showed that derivatives of 2-methoxy-4-vinylphenol exhibited selective cytotoxicity against T-lymphoblastic cell lines while sparing normal cells . This suggests that this compound may also possess selective anticancer properties.

- Case Study 2 : Research focusing on polymerization behavior indicated that the compound could be used to produce environmentally friendly materials through reversible addition-fragmentation chain transfer (RAFT) polymerization techniques . This application opens avenues for sustainable material science.

Research Findings

Recent findings indicate that modifications to the core structure can significantly enhance biological activity:

- Structure-Activity Relationship (SAR) : Variations in substituents on the phenolic ring have been shown to affect both the potency and selectivity of the compound against specific biological targets .

- ADMET Profiling : The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), are crucial for evaluating the therapeutic viability of this compound. Preliminary studies suggest favorable profiles but require further investigation to confirm safety and efficacy in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.